But-1-en-3-ynyl-benzene
Overview
Description
But-1-en-3-ynyl-benzene, also known as 1-buten-3-yn-1-ylbenzene, is an organic compound with the molecular formula C10H8. It consists of a benzene ring attached to a butenynyl group. This compound is of interest due to its unique structure, which combines both alkyne and alkene functionalities, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: But-1-en-3-ynyl-benzene can be synthesized through various methods. One common approach involves the coupling of phenylacetylene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper may be employed to facilitate the coupling reactions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated derivatives using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of butylbenzene.
Substitution: Formation of halogenated or nitro-substituted benzene derivatives.
Scientific Research Applications
But-1-en-3-ynyl-benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical transformations.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Mechanism of Action
The mechanism of action of but-1-en-3-ynyl-benzene involves its ability to participate in various chemical reactions due to the presence of both alkyne and alkene groups. These functional groups can undergo addition reactions, forming new bonds and leading to the synthesis of complex molecules. The benzene ring can also participate in electrophilic aromatic substitution reactions, allowing for further functionalization .
Comparison with Similar Compounds
But-1-en-3-yne: Similar in structure but lacks the benzene ring.
Phenylacetylene: Contains a benzene ring but lacks the butenynyl group.
Styrene: Contains a benzene ring with an alkene group but lacks the alkyne functionality.
Uniqueness: But-1-en-3-ynyl-benzene is unique due to the presence of both alkyne and alkene groups attached to a benzene ring. This combination of functionalities allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and research .
Properties
IUPAC Name |
but-1-en-3-ynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-2-3-7-10-8-5-4-6-9-10/h1,3-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSPRPODGOIJPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342435 | |
Record name | but-1-en-3-ynyl-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146276-26-8 | |
Record name | but-1-en-3-ynyl-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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